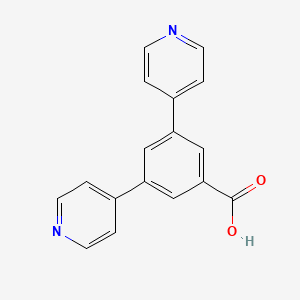

3,5-Di(Pyridin-4-Yl)benzoic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H12N2O2 |

|---|---|

Molecular Weight |

276.29 g/mol |

IUPAC Name |

3,5-dipyridin-4-ylbenzoic acid |

InChI |

InChI=1S/C17H12N2O2/c20-17(21)16-10-14(12-1-5-18-6-2-12)9-15(11-16)13-3-7-19-8-4-13/h1-11H,(H,20,21) |

InChI Key |

NNTKTJCJOPINGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=CC(=C2)C(=O)O)C3=CC=NC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Di Pyridin 4 Yl Benzoic Acid and Its Derivatives

Hydrothermal and Solvothermal Synthetic Routes for Ligand Preparation

Hydrothermal and solvothermal methods are extensively used for the synthesis of metal-organic frameworks (MOFs), where the ligand, such as 3,5-di(pyridin-4-yl)benzoic acid (HDPB), is reacted with metal salts in a sealed vessel under elevated temperature and pressure. While these methods primarily focus on the construction of the final framework, the conditions employed provide insight into the stability and reactivity of the HDPB ligand itself.

A notable example involves the solvothermal reaction of 3,5-di(pyridin-4-yl)benzoic acid with a cobalt(II) salt in a solvent mixture, typically containing dimethylformamide (DMF). acs.orgresearchgate.net These reactions are carried out in a sealed environment, allowing the temperature to be raised above the boiling point of the solvent, which facilitates the dissolution of reactants and promotes the crystallization of the resulting MOF. The HDPB ligand, with its rigid structure and divergent pyridyl and carboxylate groups, is well-suited for forming stable, porous frameworks. acs.orgresearchgate.net The conditions under which these MOFs are synthesized demonstrate the robustness of the 3,5-di(pyridin-4-yl)benzoic acid molecule to temperatures often exceeding 100°C for extended periods.

| Parameter | Typical Condition | Significance |

| Solvent | Dimethylformamide (DMF), Ethanol, Water | Influences solubility of ligand and metal salt, and can act as a template for the resulting framework. |

| Temperature | 100 - 180 °C | Provides the necessary energy for bond formation and crystallization. |

| Reactants | 3,5-di(pyridin-4-yl)benzoic acid, Metal Salt (e.g., Co(NO₃)₂·6H₂O) | The ligand provides the organic linkers, while the metal salt provides the nodes of the framework. |

| Time | 24 - 72 hours | Allows for the slow growth of well-defined crystals. |

This table provides a generalized overview of typical solvothermal conditions for MOF synthesis using pyridyl-functionalized benzoic acid ligands.

Functional Group Modifications and Analogues of the Parent Ligand

The core structure of 3,5-di(pyridin-4-yl)benzoic acid can be chemically modified to tune its properties for specific applications. The carboxylic acid group is a primary site for modification. For instance, it can be converted into an ester or an amide, or used to form more complex structures.

One documented modification involves the reaction of 3,5-bis(4-pyridyl)benzoic acid with 1,2-diaminobenzene in the presence of polyphosphoric acid (PPA) at elevated temperatures. This reaction leads to the formation of a new ligand, 1-benzimidazolyl-3,5-bis(4-pyridyl)benzene, where the carboxylic acid group has been transformed into a benzimidazole (B57391) moiety. researchgate.net This demonstrates a versatile method for introducing new functional groups and extending the ligand's structure.

Furthermore, analogues of the parent ligand have been synthesized to study the effect of substituents on the resulting material properties. For example, 4-methyl-3,5-di(pyridin-4-yl)benzoic acid has been used in the synthesis of MOFs, where the additional methyl group can influence the topology and properties of the final framework. acs.org

| Parent Compound | Reagents for Modification | Resulting Functional Group/Analogue | Potential Application |

| 3,5-di(pyridin-4-yl)benzoic acid | 1,2-diaminobenzene, PPA | 1-benzimidazolyl-3,5-bis(4-pyridyl)benzene | Synthesis of novel MOFs with altered pore environments. |

| 3,5-Dibromobenzoic acid | 4-pyridylboronic acid, Methylating agent | 4-methyl-3,5-di(pyridin-4-yl)benzoic acid | Tuning the electronic properties and steric hindrance of the ligand. |

This interactive table showcases examples of functional group modifications and the creation of analogues of 3,5-di(pyridin-4-yl)benzoic acid.

Influence of Synthetic Conditions on Ligand Yield and Purity

The primary route for the synthesis of 3,5-di(pyridin-4-yl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This powerful method involves the palladium-catalyzed reaction between an aryl halide and an organoboron compound. For the synthesis of 3,5-di(pyridin-4-yl)benzoic acid, the common starting materials are 3,5-dibromobenzoic acid and pyridine-4-boronic acid.

The yield and purity of the final product are highly dependent on several factors in the Suzuki-Miyaura coupling:

Base: A base is required to activate the boronic acid. Inorganic bases like sodium carbonate, potassium carbonate, or cesium carbonate are frequently used. The strength and solubility of the base can influence the reaction kinetics.

Solvent: A solvent system that can dissolve both the organic and inorganic reactants is necessary. Mixtures of water with organic solvents like toluene, dioxane, or DMF are often used.

Temperature: The reaction is typically carried out at elevated temperatures, often under reflux, to ensure a reasonable reaction rate.

While specific yield data for the synthesis of 3,5-di(pyridin-4-yl)benzoic acid is not extensively published in readily available literature, the general principles of Suzuki-Miyaura coupling suggest that careful optimization of these parameters is key to achieving high yields and purity. Post-reaction purification is typically performed through techniques such as recrystallization or column chromatography to remove the catalyst and any by-products.

| Parameter | Variation | Effect on Yield and Purity |

| Catalyst Loading | 0.1 - 5 mol% | Higher loading can increase reaction rate but also cost and residual metal contamination. |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Stronger bases can sometimes lead to side reactions, while weaker bases may result in incomplete conversion. |

| Solvent Ratio | (e.g., Toluene/Water) | Affects the solubility of reactants and the efficiency of phase transfer, influencing reaction rate. |

| Reaction Time | 12 - 48 hours | Insufficient time leads to incomplete reaction, while excessively long times can lead to decomposition. |

This interactive table illustrates the influence of various synthetic conditions on the outcome of the Suzuki-Miyaura synthesis of diaryl compounds.

Coordination Chemistry and Metal Organic Framework Mof Construction with 3,5 Di Pyridin 4 Yl Benzoic Acid

Rational Design Principles for Ligand-Directed Self-Assembly

The unique architecture of 3,5-di(pyridin-4-yl)benzoic acid, featuring a central benzoic acid core with two pyridyl groups at the 3 and 5 positions, makes it a versatile building block for constructing complex supramolecular structures. The rational design of MOFs using this ligand is underpinned by several key principles.

The 3,5-di(pyridin-4-yl)benzoic acid ligand possesses two distinct types of coordination sites: the carboxylate group and the nitrogen atoms of the two pyridyl rings. The carboxylate group can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bidentate bridging. This versatility allows for the formation of different secondary building units (SBUs), which are the fundamental construction units of MOFs.

The pyridyl groups, on the other hand, typically act as monodentate nitrogen donors, connecting to metal centers and extending the framework in specific directions. The V-shaped disposition of the two pyridyl groups, dictated by their positions on the benzene (B151609) ring, predetermines the angular connectivity of the resulting network. The interplay between the coordination of the carboxylate and the pyridyl moieties is crucial in dictating the final topology of the self-assembled structure. For instance, in related systems using ligands with both pyridyl and carboxylate functionalities, the carboxylate groups have been observed to form dinuclear paddle-wheel SBUs, while the pyridyl groups extend the structure into higher-dimensional frameworks.

The steric hindrance and electronic properties of the 3,5-di(pyridin-4-yl)benzoic acid ligand significantly influence its interaction with metal ions. The bulky nature of the two pyridyl rings can create steric constraints that favor the formation of specific coordination geometries and may prevent the formation of overly dense structures, leading to porous frameworks.

The choice of the metal ion is a critical parameter that profoundly influences the final structure of the coordination polymer or MOF. Different metal ions have distinct coordination preferences in terms of coordination number and geometry (e.g., tetrahedral, square planar, octahedral).

For example, studies on analogous pyridyl-carboxylate ligands have shown that the use of different divalent metal ions such as Mn(II), Co(II), Ni(II), and Cu(II) can lead to a variety of architectures. nih.gov The inherent coordination geometry of the metal ion, combined with the directional binding of the 3,5-di(pyridin-4-yl)benzoic acid ligand, directs the assembly into specific network topologies. For instance, a metal ion preferring an octahedral geometry might coordinate to two carboxylate oxygen atoms and four pyridyl nitrogen atoms from different ligands, acting as a 6-connected node. In contrast, a metal ion with a tetrahedral preference would result in a 4-connected node, leading to a completely different network topology.

Structural Diversity of MOFs and Coordination Polymers

The combination of the versatile coordination modes of 3,5-di(pyridin-4-yl)benzoic acid and the varied coordination preferences of different metal ions leads to a rich structural diversity in the resulting coordination polymers and MOFs. These can range from low-dimensional architectures to complex three-dimensional frameworks.

In certain synthetic conditions or with specific metal ions, the self-assembly process may favor the formation of one-dimensional (1D) chains or two-dimensional (2D) layers. For instance, if the metal ions are linked by the carboxylate groups to form a chain, the pyridyl groups might act as pendant arms or link adjacent chains through weaker interactions like hydrogen bonding.

The ultimate goal in MOF synthesis is often the creation of robust, porous three-dimensional frameworks. The V-shaped geometry of 3,5-di(pyridin-4-yl)benzoic acid is particularly conducive to the formation of 3D nets. By connecting metal-based SBUs, this ligand can propagate the network in three dimensions.

Studies on the analogous ligand 3-nitro-4-(pyridin-4-yl)benzoic acid with Cd(II) have resulted in a fourfold interpenetrating three-dimensional framework with a dia (diamondoid) topology. nih.gov In this case, the Cd(II) centers act as 4-connected nodes, and the ligands bridge these nodes to form the diamond-like network. Interpenetration, where multiple independent frameworks grow through each other, is a common feature in MOFs constructed from larger ligands and can significantly impact the porosity of the material. The specific angles of the pyridyl groups in 3,5-di(pyridin-4-yl)benzoic acid are expected to play a crucial role in determining the degree of interpenetration and the final topology of the 3D framework.

Interpenetrating Networks and Supramolecular Isomerism

Supramolecular isomerism, where identical chemical components form different structural arrangements, has been observed in coordination polymers. This can be influenced by subtle changes in reaction conditions such as temperature, solvent, or the presence of templates. For instance, the solvothermal reaction of HDPB with Cobalt(II) has been shown to yield a specific, non-interpenetrated framework with a rare topology. acs.orgacs.orgnih.gov Further research may reveal the existence of supramolecular isomers of HDPB-based MOFs under varied synthetic conditions.

Metal-Ligand Coordination Modes and Geometries within Frameworks

The versatility of 3,5-di(pyridin-4-yl)benzoic acid as a ligand is evident in the varied coordination modes it adopts when binding to metal centers. Both the carboxylate and pyridyl functionalities participate in creating robust and extensive network structures.

The carboxylate group of the deprotonated ligand (DPB⁻) typically acts as a bridge between metal ions, contributing to the formation of multinuclear Secondary Building Units (SBUs). A common coordination mode is the bidentate bridging fashion, where both oxygen atoms of the carboxylate group coordinate to two different metal centers. This is a key interaction in the formation of dinuclear and polynuclear clusters that define the nodes of the resulting MOF. In a cobalt-based MOF, the carboxylate groups contribute to the formation of a trigonal prismatic cobalt dimer, [Co₂O(CO₂)₂N₄]. acs.orgacs.orgnih.gov In a copper-based system, they form part of a binuclear [Cu₂(COO)₂N₄] paddlewheel-type SBU. rsc.org

| Metal Ion | Carboxylate Coordination Mode | Resulting SBU Fragment | Reference |

| Cobalt(II) | Bidentate Bridging | [Co₂O(CO₂)₂] | acs.orgacs.orgnih.gov |

| Copper(II) | Bidentate Bridging (Paddlewheel) | [Cu₂(COO)₂] | rsc.org |

| Cobalt(II) | Not specified in snippet | [Co₂(CO₂)₃] | acs.orgnih.gov |

This table is generated based on the inferred coordination from the SBU formulas provided in the search results.

| Metal Ion | Pyridyl Nitrogen Coordination Mode | Resulting SBU Fragment | Reference |

| Cobalt(II) | Monodentate | [Co₂N₄] | acs.orgacs.orgnih.gov |

| Copper(II) | Monodentate | [Cu₂N₄] | rsc.org |

| Cobalt(II) | Monodentate | [Co₂N₄] | acs.orgnih.gov |

This table is generated based on the inferred coordination from the SBU formulas provided in the search results.

A notable example is the solvothermal reaction of HDPB with Co(II), which yields a novel MOF constructed from trigonal prismatic cobalt dimers with the formula [Co₂O(CO₂)₂N₄]. acs.orgacs.orgnih.gov In a different cobalt-based MOF, an S₄N₄-like cubane-type cluster, [Co₄(μ-Cl)₄], acts as a 12-connected node. rsc.org With copper(II), a binuclear paddlewheel SBU, [Cu₂(COO)₂N₄], is formed. rsc.org The modification of the ligand, for instance by adding a methyl group as in 4-methyl-3,5-di(pyridin-4-yl)benzoic acid, can lead to different SBUs, such as a [Co₂(CO₂)₃N₄] dimer, highlighting the sensitivity of SBU formation to the ligand structure. acs.orgnih.gov

| Metal System | Secondary Building Unit (SBU) | Description | Resulting Framework Type | Reference |

| Cobalt(II) | [Co₂O(CO₂)₂N₄] | Trigonal prismatic cobalt dimer | 3D framework with nanoscale polyhedral cages | acs.orgacs.orgnih.gov |

| Cobalt(II) | [Co₄(μ-Cl)₄] | S₄N₄-like cubane-type cluster | 3D framework | rsc.org |

| Copper(II) | [Cu₂(COO)₂N₄] | Binuclear paddlewheel | 3D framework | rsc.org |

Topological Analysis of Extended Frameworks

The topology of a MOF describes the underlying connectivity of its network, abstracting the chemical details to a net of nodes and linkers. This approach is crucial for classifying and understanding the complex architectures of these materials.

The topology of MOFs constructed from 3,5-di(pyridin-4-yl)benzoic acid can be described using Point symbols and Schläfli symbols, which denote the connectivity of the nodes. For example, a cobalt-based MOF built from S₄N₄-like [Co₄(μ-Cl)₄] clusters and the DPB⁻ ligand is described as having a (3,12)-connected sum topology. rsc.orgresearchgate.net In this case, the DPB⁻ ligand acts as a 3-connected node and the cobalt cluster as a 12-connected node.

Another example is a copper(II) MOF with binuclear [Cu₂(COO)₂N₄] building blocks, which exhibits a (3,6)-connected network with a fit-3 topology. rsc.org A cobalt(II) MOF featuring trigonal prismatic cobalt dimer SBUs, [Co₂O(CO₂)₂N₄], is described as having a rare reo -type net. acs.orgacs.orgnih.gov The specific Schläfli symbols for the nodes in these topologies would require a more detailed crystallographic analysis but are fundamental to their classification.

| MOF System | SBU | Connectivity | Topology Name | Reference |

| Co(II)/HDPB/Cl⁻ | [Co₄(μ-Cl)₄] and DPB⁻ | (3,12)-connected | sum | rsc.orgresearchgate.net |

| Cu(II)/HDPB/NO₃⁻ | [Cu₂(COO)₂N₄] and DPB⁻ | (3,6)-connected | fit-3 | rsc.org |

| Co(II)/HDPB | [Co₂O(CO₂)₂N₄] | Not explicitly stated | reo | acs.orgacs.orgnih.gov |

Uninodal and Multinodal Net Topologies

The topology of a metal-organic framework describes the underlying connectivity of its constituent nodes (metal ions or clusters) and linkers. MOFs can be classified as uninodal, where all nodes are topologically identical, or multinodal, where there are two or more distinct types of nodes. The use of 3,5-di(pyridin-4-yl)benzoic acid as a ligand has led to the successful construction of MOFs exhibiting both types of network topologies.

Chiral Networks and Homochirality in Coordination Polymers

The generation of chirality in crystalline materials from achiral building blocks is a topic of significant fundamental and practical interest. Chiral MOFs are particularly sought after for their potential applications in enantioselective separations and catalysis. While 3,5-di(pyridin-4-yl)benzoic acid is an achiral molecule, it can be utilized to construct chiral coordination polymers through the process of spontaneous resolution during crystallization.

The ability to create homochiral networks from achiral V-shaped ligands like HDPB is a significant area of research. The packing of these ligands around the metal centers can induce a helical arrangement, which, when propagated throughout the crystal lattice, results in a bulk chiral material. This phenomenon underscores the importance of supramolecular interactions in directing the final solid-state structure and its properties.

Supramolecular Architectures and Intermolecular Interactions Mediated by 3,5 Di Pyridin 4 Yl Benzoic Acid Ligands

Hydrogen Bonding Networks within Crystal Structures

In a notable example, a solvothermal reaction between 3,5-di(pyridin-4-yl)benzoic acid and a cobalt(II) salt resulted in the formation of a metal-organic framework with the formula [Co₂O(DPB)₂(DMF)₂]·xS (where DPB is the deprotonated 3,5-di(pyridin-4-yl)benzoate and DMF is dimethylformamide). researchgate.netacs.org While the primary interactions are the Co-O and Co-N coordination bonds, the intricate three-dimensional structure is further stabilized by weaker interactions, which can include hydrogen bonds involving solvent molecules or other components within the framework's pores. The pyridine (B92270) nitrogen atoms of the DPB ligand, if not coordinated to a metal center, and the oxygen atoms of the carboxylate group are potential sites for hydrogen bonding. These interactions, though weaker than covalent or coordination bonds, contribute significantly to the thermodynamic stability of the crystal lattice and can influence the orientation of guest molecules within the framework.

Aromatic π-π Stacking Interactions and Their Contribution to Crystal Packing

Aromatic π-π stacking interactions are another critical non-covalent force that contributes to the stability and packing of crystal structures containing the 3,5-di(pyridin-4-yl)benzoate ligand. The ligand possesses three aromatic rings—one central benzene (B151609) ring and two peripheral pyridine rings—which can engage in stacking interactions.

Synergistic Effects of Covalent and Non-Covalent Interactions in Framework Formation

The formation of stable and well-defined supramolecular architectures from 3,5-di(pyridin-4-yl)benzoate ligands is a direct result of the synergistic interplay between strong directional covalent (or coordination) bonds and weaker, less directional non-covalent interactions.

The primary driving force for the assembly of the cobalt-based MOF is the formation of coordination bonds between the cobalt(II) ions and the carboxylate and pyridyl groups of the DPB ligand, leading to the creation of a robust, porous framework. researchgate.netacs.org However, the precise topology and stability of this framework are modulated by the weaker hydrogen bonds and π-π stacking interactions. These non-covalent forces act in concert with the coordination bonds to guide the self-assembly process, influencing the final three-dimensional arrangement of the molecular components. This synergy is a fundamental principle in crystal engineering, where the careful balance of various interaction types is exploited to create materials with desired structures and properties.

Crystal Engineering Strategies for Tailoring Supramolecular Assemblies

The design of the 3,5-di(pyridin-4-yl)benzoic acid ligand itself is a key crystal engineering strategy. The V-shape of the ligand, with the carboxylate group at the vertex and the two pyridyl groups at the arms, predisposes it to form specific types of network topologies.

By modifying the ligand, for instance, through the addition of a methyl group to the central benzene ring (4-methyl-3,5-di(pyridin-4-yl)benzoic acid), it is possible to induce the formation of a different MOF architecture under similar reaction conditions. acs.org This highlights a powerful strategy in crystal engineering: subtle changes in the ligand structure can lead to significant alterations in the resulting supramolecular assembly. This approach allows for the rational design of MOFs with tailored pore sizes, shapes, and functionalities for specific applications such as gas storage and separation. The strategic placement of functional groups that can participate in specific non-covalent interactions is a cornerstone of modern crystal engineering.

Functional Applications of Materials Derived from 3,5 Di Pyridin 4 Yl Benzoic Acid

Luminescent Properties and Sensing Applications

Luminescent metal-organic frameworks (LMOFs) are a class of materials that have garnered significant attention for their potential use in chemical sensing, an application where changes in light emission signal the presence of a target analyte. The luminescence in these materials can originate from the organic ligand, the metal center, or charge transfer between them.

MOFs constructed from d¹⁰ metal ions like zinc (Zn²⁺) and cadmium (Cd²⁺) with pyridine-containing ligands are often photoluminescent. researchgate.netnih.gov The emission properties are influenced by both the metal ion and the ligand structure. For instance, two MOFs derived from 3,5-di(pyridin-4-yl)benzoate, {[Zn(L)(HCOO)(H₂O)]·H₂O}n and {Cd(L)₂}n, were investigated for their photoluminescent properties. Similarly, studies on MOFs using the related ligand 3-pyrid-4-ylbenzoic acid have shown that cadmium-based frameworks can exhibit fascinating luminescence due to the interaction between the Cd²⁺ ions and the organic ligands. researchgate.net The emission spectra of these materials can be sensitive to their surrounding chemical environment, making them suitable candidates for developing luminescent sensors. For example, the presence of different solvent molecules within the pores can alter the emission intensity or wavelength, providing a mechanism for sensing applications. researchgate.net

Ratiometric Luminescent Thermometry

The development of non-contact luminescent thermometers has gained significant attention due to their potential for high sensitivity and spatial resolution in temperature sensing. Ratiometric luminescent thermometry, which relies on the temperature-dependent ratio of two distinct emission peaks, is a particularly robust method as it is less susceptible to fluctuations in excitation power and probe concentration.

Despite the promising photoluminescent properties often observed in metal-organic frameworks, a review of the current scientific literature reveals a notable absence of studies specifically investigating the use of materials derived from 3,5-di(pyridin-4-yl)benzoic acid for ratiometric luminescent thermometry. While other MOFs have been successfully employed for this purpose, the potential of 3,5-di(pyridin-4-yl)benzoic acid-based frameworks in this specific application remains an unexplored area of research.

Sensing Capabilities for Specific Analytes

The porous and tunable nature of MOFs makes them excellent candidates for chemical sensors. The interaction between an analyte and the framework can lead to a detectable change in the material's properties, such as its luminescence.

While the broader class of pyridyl-containing MOFs has demonstrated significant potential in the selective detection of various analytes, specific research on the sensing capabilities of materials derived directly from 3,5-di(pyridin-4-yl)benzoic acid is limited. However, studies on MOFs constructed from analogous ligands provide insight into the potential applications in this domain. For instance, several dual-functional luminescent Zn(II)-MOFs have been synthesized using 1,2,4,5-benzenetetracarboxylic acid and various pyridylbenzimidazole ligands. rsc.org These materials have shown high sensitivity and selectivity in the detection of Fe(III) ions and acetylacetone. rsc.org Another study on complexes synthesized with 2,4-bis-(triazol-1-yl)-benzoic acid demonstrated the selective detection of MnO₄⁻, Cr₂O₇²⁻, and Fe³⁺ ions, as well as certain amino acids and antibiotics. nih.gov These findings suggest that MOFs incorporating 3,5-di(pyridin-4-yl)benzoic acid could also exhibit valuable sensing properties, though dedicated experimental verification is required.

Magnetic Properties of Coordination Compounds

The magnetic properties of coordination compounds are of fundamental interest and have potential applications in data storage, spintronics, and quantum computing. The arrangement of metal ions and the nature of the bridging ligands within a MOF can dictate the magnetic exchange interactions between the metal centers, leading to behaviors such as ferromagnetism, antiferromagnetism, or single-molecule magnet behavior.

Antiferromagnetism, where adjacent spins align in an antiparallel manner, is a common phenomenon in coordination polymers. However, there is a lack of specific reports in the scientific literature detailing the antiferromagnetic behavior of metal-organic frameworks constructed using 3,5-di(pyridin-4-yl)benzoic acid as a ligand. While the magnetic properties of various MOFs have been extensively studied, this particular building block has not been the focus of such investigations.

The correlation between the crystal structure and the resulting magnetic properties is a central theme in the study of magnetic MOFs. The distances and angles between metal centers, as well as the electronic nature of the bridging ligand, are critical factors. For instance, research on coordination polymers of 3-pyridin-3-yl-benzoate, a related ligand, has explored the magnetic properties of a Gd(III) complex, revealing how the network architecture influences the magnetic behavior. rsc.org However, without specific examples of MOFs based on 3,5-di(pyridin-4-yl)benzoic acid, a detailed analysis of the structure-magnetic property relationship for this class of materials cannot be provided at this time.

Catalytic Applications

The high surface area and exposed active sites within MOFs make them promising materials for catalysis. Their tunable structures allow for the rational design of catalysts for specific chemical transformations.

The electrochemical splitting of water into hydrogen and oxygen is a key technology for renewable energy storage. The development of efficient and cost-effective electrocatalysts is crucial for the viability of this process. While direct studies on MOFs from 3,5-di(pyridin-4-yl)benzoic acid for water splitting are not available, research on a structurally analogous system provides significant insights.

Heterogeneous Catalysis within Porous Frameworks

The incorporation of 3,5-di(pyridin-4-yl)benzoic acid as a primary organic linker in the synthesis of porous frameworks has led to the development of novel heterogeneous catalysts. The strategic placement of pyridyl and carboxylate functional groups within the HDPB molecule allows for the construction of intricate and stable coordination networks with various metal ions. These frameworks can exhibit open metal sites, Lewis acidity, and precisely arranged functionalities within their pores, all of which are crucial for catalytic activity.

Research has demonstrated the synthesis of cobalt-based MOFs using HDPB, such as [Co₂O(DPB)₂(DMF)₂], which possesses a three-dimensional structure with significant porosity. While the primary characterization of such materials often focuses on their structural and gas adsorption properties, the presence of accessible cobalt centers suggests their potential as catalysts for oxidation and other redox reactions. The pyridyl nitrogen atoms within the framework can also act as basic sites, potentially enabling bifunctional acid-base catalysis.

Although specific, detailed performance data for HDPB-derived MOFs in heterogeneous catalysis is an emerging area of study, the broader class of pyridinyl-functionalized carboxylate-based MOFs has shown activity in a range of reactions. These include, but are not limited to, oxidation of alcohols and hydrocarbons, reduction of nitroaromatics, and various carbon-carbon bond-forming reactions. The catalytic efficiency in these systems is often attributed to the synergistic effect between the metal nodes and the functional organic linkers.

To provide a clearer understanding of the potential catalytic applications, the table below summarizes the types of catalytic reactions where analogous porous frameworks have been successfully employed.

| Catalytic Reaction | Catalyst Type | Substrate Example | Product Example | Key Catalyst Features |

| Aerobic Oxidation | Cobalt-based MOF | Benzyl alcohol | Benzaldehyde | Redox-active metal centers |

| Knoevenagel Condensation | MOF with basic sites | Benzaldehyde | Cinnamic acid | Basic nitrogen sites on linker |

| Cycloaddition | Lewis acidic MOF | CO₂ and epoxide | Cyclic carbonate | Lewis acidic metal sites |

| Reduction | MOF with noble metal NPs | 4-Nitrophenol | 4-Aminophenol | High dispersion of active sites |

It is important to note that while the frameworks derived specifically from 3,5-di(pyridin-4-yl)benzoic acid are promising candidates for these and other catalytic transformations, comprehensive studies detailing their catalytic performance, including reaction kinetics, catalyst recyclability, and substrate scope, are necessary to fully realize their potential in practical applications. Future research is anticipated to focus on the systematic evaluation of these materials in a variety of catalytic processes, further elucidating the structure-activity relationships that govern their performance.

Computational and Theoretical Investigations of 3,5 Di Pyridin 4 Yl Benzoic Acid and Its Assemblies

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3,5-Di(Pyridin-4-Yl)benzoic Acid, DFT can be employed to predict its geometry, electronic distribution, and chemical reactivity.

Optimization of Molecular and Crystal Structures

The initial step in a computational study involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to a minimum on the potential energy surface. For 3,5-Di(Pyridin-4-Yl)benzoic Acid, this would involve determining the bond lengths, bond angles, and dihedral angles. Based on studies of similar molecules, such as 3-(4-Pyridyl)benzoic acid, it is expected that the molecule is not perfectly planar. researchgate.net The dihedral angle between the central benzene (B151609) ring and the two pyridyl rings would be a key structural parameter. In the solid state, intermolecular interactions, particularly hydrogen bonding involving the carboxylic acid group and the nitrogen atoms of the pyridyl rings, would significantly influence the crystal packing.

In the absence of an experimental crystal structure for 3,5-Di(Pyridin-4-Yl)benzoic Acid, a predicted crystal structure could be modeled. This would likely reveal a three-dimensional network stabilized by strong O-H···N hydrogen bonds between the carboxylic acid and the pyridyl nitrogen atoms, a common feature in related co-crystals. nih.govresearchgate.net

Table 1: Predicted Optimized Geometrical Parameters for 3,5-Di(Pyridin-4-Yl)benzoic Acid (Illustrative) Note: This data is illustrative and based on typical values for similar compounds. Actual values would require specific DFT calculations.

| Parameter | Predicted Value |

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-N (pyridyl) bond length | ~1.34 Å |

| C=O (carboxyl) bond length | ~1.22 Å |

| C-O (carboxyl) bond length | ~1.35 Å |

| O-H (carboxyl) bond length | ~0.97 Å |

| Dihedral Angle (Phenyl-Pyridyl) | ~20° - 40° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important parameter for assessing molecular stability and reactivity.

For 3,5-Di(Pyridin-4-Yl)benzoic Acid, the HOMO is expected to be localized primarily on the electron-rich benzoic acid moiety, while the LUMO is likely to be distributed over the electron-deficient pyridyl rings. A smaller HOMO-LUMO gap would suggest higher reactivity and potential for charge transfer within the molecule. DFT calculations for related pyridine (B92270) dicarboxylic acids have shown that the distribution of these orbitals is key to understanding their chemical behavior. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for 3,5-Di(Pyridin-4-Yl)benzoic Acid (Illustrative) Note: This data is illustrative and based on typical values for similar compounds. Actual values would require specific DFT calculations.

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Prediction of Chemical Reactivity Parameters

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to further understand the molecule's behavior. These parameters, derived from conceptual DFT, provide a quantitative measure of different aspects of chemical reactivity.

Ionization Potential (I) : The energy required to remove an electron. It can be approximated as I ≈ -E_HOMO.

Electron Affinity (A) : The energy released when an electron is added. It can be approximated as A ≈ -E_LUMO.

Electronegativity (χ) : The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Global Hardness (η) : A measure of the resistance to charge transfer. It is calculated as η = (I - A) / 2.

Global Softness (S) : The reciprocal of global hardness (S = 1/η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω) : A measure of the electrophilic power of a molecule. It is calculated as ω = χ² / (2η).

These parameters are valuable for predicting how 3,5-Di(Pyridin-4-Yl)benzoic Acid might interact with other chemical species.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecular surface, with different colors representing different electrostatic potential values.

For 3,5-Di(Pyridin-4-Yl)benzoic Acid, the MEP surface would likely show:

Negative regions (red/yellow) : Concentrated around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyridyl rings. These are the most likely sites for electrophilic attack and for forming hydrogen bonds.

Positive regions (blue) : Located around the hydrogen atoms, particularly the acidic proton of the carboxyl group, making it susceptible to nucleophilic attack.

Neutral regions (green) : Typically found over the carbon atoms of the aromatic rings.

Analysis of MEP surfaces for similar structures confirms that the nitrogen atoms in pyridyl rings and the oxygen atoms of carboxylic acids are key sites for intermolecular interactions. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. It partitions the crystal space into regions where the electron distribution of a promolecule dominates the electron distribution of the procrystal. By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts.

For a hypothetical crystal structure of 3,5-Di(Pyridin-4-Yl)benzoic Acid, Hirshfeld analysis would be instrumental in understanding the packing forces. The analysis would likely reveal:

Strong O-H···N hydrogen bonds : Indicated by prominent red spots on the d_norm map.

Weaker C-H···O and C-H···N interactions : Also visible as reddish regions on the surface.

π-π stacking interactions : Between the aromatic rings, which would be evident in the shape of the Hirshfeld surface and the associated fingerprint plots.

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for 3,5-Di(Pyridin-4-Yl)benzoic Acid (Illustrative) Note: This data is illustrative and based on typical values for similar compounds. Actual values would require a known crystal structure.

| Contact Type | Predicted Contribution (%) |

| H···H | 30-40% |

| O···H/H···O | 20-30% |

| C···H/H···C | 15-25% |

| N···H/H···N | 5-10% |

| C···C | 3-7% |

Force Field Calculations and Vibrational Spectra Analysis

Computational vibrational spectroscopy, often performed using DFT, is a powerful tool for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies and their corresponding intensities can be compared with experimental data to validate the computational model.

A theoretical vibrational analysis of 3,5-Di(Pyridin-4-Yl)benzoic Acid would predict the characteristic vibrational modes associated with its functional groups. Key vibrational signatures would include:

O-H stretching of the carboxylic acid, typically a broad band in the IR spectrum.

C=O stretching of the carboxyl group.

C-N and C=C stretching modes of the pyridyl and benzene rings.

In-plane and out-of-plane C-H bending modes.

By performing a Potential Energy Distribution (PED) analysis, each calculated vibrational mode can be assigned to specific internal coordinates (stretches, bends, torsions), providing a detailed understanding of the molecule's dynamics. Such analyses have been successfully applied to other benzoic acid derivatives to assign their spectral features. mdpi.com

Table 4: Predicted Characteristic Vibrational Frequencies for 3,5-Di(Pyridin-4-Yl)benzoic Acid (Illustrative) Note: This data is illustrative and based on typical values for similar compounds. Actual values would require specific DFT calculations.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | ~3400-3600 |

| Carboxylic Acid | C=O stretch | ~1700-1750 |

| Aromatic Rings | C=C stretch | ~1400-1600 |

| Pyridyl Rings | C=N stretch | ~1580-1620 |

| Aromatic Rings | C-H stretch | ~3000-3100 |

Future Perspectives and Emerging Research Directions

Exploration of Novel Metal-Ligand Combinations for Diverse Topologies

The future of materials based on 3,5-di(pyridin-4-yl)benzoic acid lies in the systematic exploration of new combinations with various metal ions to create a wide array of structural topologies. The specific coordination preferences of different metal centers, along with the geometric and chemical nature of the ligand, dictate the final architecture of the resulting metal-organic frameworks (MOFs). This, in turn, influences their physical and chemical properties.

Researchers are actively investigating the reactions of 3,5-di(pyridin-4-yl)benzoic acid and its derivatives with a range of metal salts under different synthetic conditions. For instance, combining this ligand with metals such as zinc(II), cadmium(II), and cobalt(II) has been shown to produce MOFs with distinct dimensionalities and network topologies. researchgate.net Hydrothermal or solvothermal synthesis methods are commonly employed to facilitate the crystallization of these frameworks.

The resulting structures can range from two-dimensional (2D) layered networks to complex three-dimensional (3D) frameworks. Some of these 3D structures exhibit fascinating characteristics like interpenetration, where multiple identical frameworks are intertwined. The topology of these networks is often described using Schläfli symbols, which provide a concise representation of the connectivity of the nodes and linkers. For example, a 2D network with a {6³} topology has been reported, which further assembles into a 3D supramolecular architecture through hydrogen bonding. researchgate.net In other cases, 2-fold interpenetrating 3D frameworks and even more complex 3D nets formed by the interpenetration of 2D bilayers have been synthesized. researchgate.net

The choice of metal ion is crucial in determining the final topology. Studies on the related ligand, 3-(pyridin-4-yl)benzoic acid, have shown that metals like Mn(II), Zn(II), and Cd(II) can form isostructural 3D frameworks with a (3,6)-connected net topology, while a different metal like Pb(II) leads to a completely different 3D framework. researchgate.netosti.gov Similarly, introducing functional groups to the ligand, such as a nitro group in 3-nitro-4-(pyridin-4-yl)benzoic acid, can lead to diverse structures with different metal ions like Cd(II) and Ni(II), resulting in topologies such as a fourfold interpenetrating 3D framework with a dia topology or a non-interpenetrating 3D framework with a pcu topology. nih.govnih.gov

| Metal Ion | Ligand | Resulting Topology | Reference |

| Zn(II) | 3,5-Di(pyridin-4-yl)benzoic acid | 2D network with {6³} topology | researchgate.net |

| Cd(II) | 3,5-Di(pyridin-4-yl)benzoic acid | 2-fold interpenetrating 3D framework | researchgate.net |

| Co(II) | 3,5-Di(pyridin-4-yl)benzoic acid | 3D net from interpenetrating 2D bilayers | researchgate.net |

| Zn(II) | 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid | 2D layer with 4⁴-sql topology (interpenetrated) | adelaide.edu.auacs.orgnih.gov |

| Cd(II) | 3-nitro-4-(pyridin-4-yl)benzoic acid | Fourfold interpenetrating 3D framework (dia topology) | nih.govnih.gov |

| Ni(II) | 3-nitro-4-(pyridin-4-yl)benzoic acid | 2D network with sql topology | nih.govnih.gov |

| Mn(II) | 3-(Pyridin-4-yl)benzoic acid | 3D (3,6)-connected net | researchgate.netosti.gov |

| Pb(II) | 3-(Pyridin-4-yl)benzoic acid | 3D (4,8)-connected fluorite lattice subnet | researchgate.netosti.gov |

Development of Multi-Functional Materials with Combined Properties

A significant future direction is the design of multi-functional materials where several useful properties are integrated into a single framework derived from 3,5-di(pyridin-4-yl)benzoic acid or its analogues. By carefully selecting the metal nodes and functionalizing the organic linker, researchers can create materials that perform multiple tasks, such as sensing, catalysis, and separation simultaneously.

For example, frameworks exhibiting photoluminescence are of great interest. MOFs based on zinc(II) and cadmium(II) with 3,5-di(pyridin-4-yl)benzoate have been shown to be photoluminescent. researchgate.net The emission properties can be tuned, for instance, by the choice of metal or by introducing specific functional groups to the ligand.

Furthermore, the porous nature of these MOFs makes them excellent candidates for gas storage and separation. A cobalt(II)-based MOF with 3,5-di(pyridin-4-yl)benzoate has demonstrated selective and hysteretic sorption of carbon dioxide. researchgate.net By modifying the ligand, as in the case of 3-nitro-4-(pyridin-4-yl)benzoic acid, materials with good selectivity for CO₂ over N₂ have been developed. nih.govnih.gov

The concept of multifunctionality extends to combining these frameworks with other functional components. For instance, incorporating polyoxometalates (POMs) with ligands similar to 3,5-di(pyridin-4-yl)benzoic acid has led to hybrid materials with a range of functionalities. These materials have shown potential in the photocatalytic degradation of organic dyes, amperometric sensing of bromate (B103136) ions, and even antibacterial and antifungal activities. rsc.orgrsc.org The development of hierarchically porous MOFs, which contain pores of different sizes, can facilitate the diffusion of large molecules, making them suitable for applications in catalysis and water remediation. azom.com

Computational Design and Prediction of Novel Frameworks

Computational modeling is a rapidly growing area that promises to accelerate the discovery of new materials based on 3,5-di(pyridin-4-yl)benzoic acid. By simulating and predicting the structures and properties of hypothetical MOFs, researchers can identify promising candidates for synthesis, reducing the need for extensive trial-and-error experimentation.

Key computational approaches include:

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations : These methods are used to study the dynamic behavior of guest molecules within the pores of MOFs. aip.org MD simulations can provide insights into diffusion mechanisms and host-guest interactions, which are critical for applications like gas separation and drug delivery. nih.govmdpi.com

Force Field Development : Accurate force fields, which are mathematical models describing the interactions between atoms, are essential for reliable simulations. aip.org While general force fields exist, developing bespoke force fields specifically for a particular MOF system can lead to more accurate predictions of its properties. aip.org

Ab Initio Methods : Techniques like Density Functional Theory (DFT) can be used to perform highly accurate calculations on the electronic structure of host-guest complexes. aip.org Ab initio molecular dynamics (AIMD) combines the accuracy of DFT with the ability to simulate the dynamic behavior of the system. aip.org

Crystal Structure Prediction (CSP) : There is a growing effort to predict the crystal structure of MOFs from their constituent building blocks. arxiv.org Data-driven methods, using machine learning and coarse-grained neural networks, are being developed to predict the underlying network topology of MOFs, which is a significant step towards in silico design of new materials. arxiv.org

These computational tools not only help in understanding the properties of existing materials but also pave the way for the rational design of novel frameworks with tailored functionalities.

Scalable Synthesis and Potential Industrial Applications of Derived Materials

For materials derived from 3,5-di(pyridin-4-yl)benzoic acid to have a real-world impact, it is crucial to develop methods for their scalable and sustainable synthesis. The transition from laboratory-scale batch synthesis to industrial production presents significant challenges, including cost, safety, and environmental impact. researchgate.netrsc.org

Current research is focused on moving away from traditional solvothermal methods, which often use large amounts of expensive and hazardous solvents and require long reaction times. researchgate.net Emerging scalable synthesis strategies include:

Continuous Flow Synthesis : Continuous flow reactors offer better control over reaction parameters, higher yields, and the potential for large-scale production of MOFs. acs.orgrsc.org

Mechanochemistry : This solvent-free or low-solvent method involves the mechanical grinding of reactants to induce a chemical reaction. It is considered a greener and more cost-effective approach to MOF production and has been demonstrated at the kilogram and even ton scale. youtube.commdpi.com

Alternative Energy Sources : Microwave and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption. mdpi.com

Green Solvents : The use of water or other environmentally benign solvents is a key aspect of sustainable MOF synthesis. rsc.org

The potential industrial applications for MOFs derived from ligands like 3,5-di(pyridin-4-yl)benzoic acid are vast and include:

Gas Storage and Separation : MOFs are being developed for storing natural gas in vehicles, which could increase their range. chemeurope.com They are also highly promising for carbon capture and storage (CCS) applications. researchgate.net

Catalysis : The high surface area and tunable pore environment of MOFs make them excellent candidates for use as heterogeneous catalysts in industrial chemical processes. rsc.orgnih.gov

Sensing and Drug Delivery : The ability to functionalize the pores of MOFs allows for the development of selective chemical sensors and controlled drug delivery systems. nih.gov

Environmental Remediation : MOFs can be used to capture and remove pollutants from water and air. youtube.com

Several companies are already producing MOFs at an industrial scale, indicating that these materials are on the cusp of widespread commercial application. rsc.org The development of cost-effective and scalable synthesis methods is a critical step in realizing the full potential of materials based on 3,5-di(pyridin-4-yl)benzoic acid. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 3,5-Di(pyridin-4-yl)benzoic acid, and how can purity be optimized?

The ligand is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 3,5-dihalobenzoic acid derivatives with 4-hydroxypyridine under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (80–120°C). Purification is achieved via recrystallization from ethanol/water mixtures, followed by column chromatography. Purity (>95%) is confirmed by HPLC and elemental analysis. Residual solvents are monitored using TGA, and crystallinity is assessed via PXRD .

Q. Which spectroscopic techniques are essential for characterizing coordination complexes of this ligand?

Key techniques include:

- FT-IR : To confirm deprotonation of the carboxylic acid group (shift from ~1700 cm⁻¹ to ~1600 cm⁻¹) and pyridyl coordination.

- ¹H/¹³C NMR : To verify ligand integrity in solution and monitor binding events (e.g., peak broadening upon metalation).

- UV-Vis : To track charge-transfer transitions in metal-ligand complexes.

- PXRD : To compare synthesized materials with simulated patterns from single-crystal data .

Q. How does the ligand’s structure influence its coordination geometry in metal-organic frameworks (MOFs)?

The rigid benzoic acid core and pyridyl arms enable diverse coordination modes. The carboxylic acid group typically binds as a monodentate or bridging ligand, while pyridyl nitrogen atoms participate in axial or equatorial coordination. This flexibility supports the formation of 2D sheets or 3D frameworks, depending on metal ion geometry (e.g., octahedral Cu²⁺ vs. tetrahedral Zn²⁺) .

Advanced Research Questions

Q. What strategies resolve structural ambiguities in MOFs derived from this ligand when single-crystal data is incomplete?

Combine Rietveld refinement (for PXRD data) with DFT calculations to model missing fragments. Use SHELXL for refining disordered regions, leveraging constraints (e.g., SIMU/DELU) to stabilize thermal parameters. For proton conductivity studies, pair solid-state NMR with molecular dynamics simulations to map proton migration pathways .

Q. How can reaction conditions be tuned to enhance the proton conductivity of MOFs using this ligand?

Optimize:

- Humidity : Pre-hydrate MOFs at 90% RH to activate water-mediated proton hopping.

- Defect engineering : Introduce missing-linker defects via modulated synthesis (e.g., excess benzoic acid as a modulator) to increase hydrophilic sites.

- Post-synthetic modification : Sulfonate the pyridyl groups to boost acidity and proton donor capacity. Conduct impedance spectroscopy under controlled RH (30–90%) to validate performance .

Q. What experimental and computational approaches reconcile discrepancies in reported catalytic activities of MOFs using this ligand?

- Controlled benchmarking : Standardize catalytic tests (e.g., solvent, substrate concentration, MOF activation protocols).

- In situ XAFS : Monitor metal oxidation states during catalysis to identify active sites.

- Microkinetic modeling : Correlate turnover frequencies with MOF porosity (BET surface area) and Lewis acidity (probed by NH₃-TPD) .

Q. How do steric effects from pyridyl substituents impact gas adsorption selectivity in derived MOFs?

Bulky pyridyl groups reduce pore aperture size, enhancing selectivity for smaller gases (e.g., CO₂ over N₂). Quantify using grand canonical Monte Carlo (GCMC) simulations paired with high-pressure gravimetric adsorption . For example, MOFs with interpenetrated networks show 20% higher CO₂/N₂ selectivity (IAST) at 1 bar compared to non-interpenetrated analogs .

Q. What protocols ensure reproducibility in hydrothermal synthesis of coordination polymers with this ligand?

- Precise pH control : Maintain pH 6–7 using NaOH or NH₃·H₂O to balance ligand deprotonation and metal hydrolysis.

- Gradient cooling : Slow cooling (5°C/h) promotes large single crystals, while rapid quenching yields microcrystalline powders.

- Additive screening : Triethylamine or acetic acid can suppress competing phases. Document batch-to-batch variations via PXRD and TGA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.